N-benzyladamantane-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyladamantane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18(19-11-12-4-2-1-3-5-12)17-15-7-13-6-14(9-15)10-16(17)8-13/h1-5,13-17H,6-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJLGVYXTFHRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
EDCl/HOBt-Mediated Coupling
A classical approach employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Adamantane-2-carboxylic acid (1.0 equiv) reacts with benzylamine (1.2 equiv) in the presence of EDCl (1.5 equiv) and HOBt (1.5 equiv) at 0°C for 1 hour, followed by stirring at room temperature for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether), yielding N-benzyladamantane-2-carboxamide in 72–78%.
CDI-Activated Amidation
Carbonyldiimidazole (CDI) offers a safer alternative to EDCl. Adamantane-2-carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at 50°C for 2 hours. Benzylamine (1.5 equiv) is added, and the mixture is stirred for 12 hours. This method achieves a 68–70% yield, with reduced byproduct formation compared to EDCl.
Table 1: Direct Amidation Methods Comparison
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for sterically hindered substrates like adamantane derivatives.
General Procedure for Microwave Coupling
A mixture of adamantane-2-carboxylic acid (1.0 equiv), benzylamine (1.5 equiv), and N,N-diisopropylethylamine (DiPEA, 3.0 equiv) in n-butanol is irradiated at 160°C for 4 hours under nitrogen. Purification via HPLC-MS followed by NaHCO₃ wash affords the product in 81% yield. The microwave’s rapid heating minimizes decomposition, making this method superior for scale-up.
Carboxylic Acid Activation Strategies
Pre-activation of the carboxylic acid group is critical to overcome adamantane’s low reactivity.
Acyl Chloride Intermediate
Adamantane-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene. The intermediate reacts with benzylamine in anhydrous ether at −78°C, yielding 65–68% after extraction and chromatography. This method requires strict moisture control to prevent hydrolysis.
Mixed Carbonate Activation
Phosphorus oxychloride (POCl₃) generates a reactive mixed carbonate intermediate. Adamantane-2-carboxylic acid (1.0 equiv) and POCl₃ (2.0 equiv) react in acetonitrile at 0°C for 30 minutes. Benzylamine (1.2 equiv) is added dropwise, and the mixture is stirred for 6 hours. This approach achieves 70–73% yield with high purity.
Table 2: Activation Methods and Outcomes
Reductive Amination Pathways
Although less common, reductive amination offers an alternative route via imine intermediates.
Adamantane-2-Carbaldehyde Route
Adamantane-2-carbaldehyde (1.0 equiv) reacts with benzylamine (1.2 equiv) in methanol to form the imine. Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) reduces the imine at pH 5 (acetic acid buffer), yielding This compound in 58–62% after purification. Steric hindrance limits efficiency, making this method less favorable.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Microwave-assisted synthesis provides the highest yield (81%) and scalability, while reductive amination trails due to steric challenges. Direct amidation balances simplicity and moderate yields.
Byproduct Management
CDI activation generates fewer byproducts than EDCl, as imidazole byproducts are water-soluble. Acyl chloride methods require rigorous drying to avoid hydrolysis.
Equipment Requirements
Microwave reactors are essential for Method 2, whereas classical methods rely on standard glassware.
Chemical Reactions Analysis
Types of Reactions
N-benzyladamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-2-carboxylic acid, while reduction can produce N-benzyladamantane-2-amine.
Scientific Research Applications
N-benzyladamantane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying adamantane derivatives.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential scaffold for drug design.
Mechanism of Action
The mechanism of action of N-benzyladamantane-2-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a stable framework that can interact with various enzymes and receptors. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The exact pathways and targets depend on the specific application, but the compound’s structure allows for versatile interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
- Adamantane vs. Bicyclic Systems : The adamantane core in this compound offers exceptional conformational rigidity compared to the bicyclic β-lactam in benzylpenicillin, which is critical for antibiotic activity but prone to enzymatic degradation .
- Amide Linkages : Both this compound and benzathine benzylpenicillin utilize amide bonds, but the latter’s amide is part of a β-lactam ring, conferring reactivity toward bacterial transpeptidases .
- Aromatic vs. Heterocyclic Moieties: The benzyl group in this compound contrasts with the dimethylamino-furan moiety in ranitidine-related compounds, which influences solubility and metabolic stability .
Pharmacological and Physicochemical Properties
- Solubility : Adamantane derivatives like this compound are typically lipophilic, whereas benzathine benzylpenicillin’s dibenzylethylenediamine salt form reduces solubility for sustained release .
- Stability : The adamantane cage may enhance thermal and oxidative stability compared to ranitidine’s nitroacetamide impurity, which is susceptible to degradation under acidic conditions .
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Reagent | HATU (vs. DCC) | Higher yield (85% vs. 72%) |
| Solvent | Anhydrous DMF | Minimizes hydrolysis |
| Temperature | 0–4°C (activation step) | Reduces racemization |
| Purification | Silica gel chromatography | Purity ≥95% (HPLC-UV) |
| Data synthesized from . |
Q. Table 2. Computational ADME Predictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
